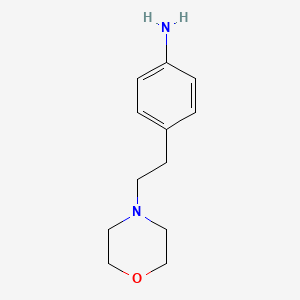

4-(2-Morpholinoethyl)aniline

描述

Significance of the Morpholino Moiety in Chemical Compounds

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a frequently utilized scaffold in medicinal chemistry. nih.govbiosynce.com Its inclusion in drug candidates is attributed to its favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The morpholine moiety can enhance a compound's potency and confer desirable drug-like characteristics, such as improved pharmacokinetic profiles. nih.govsci-hub.se

The presence of the oxygen atom in the morpholine ring allows it to act as a weak hydrogen bond acceptor, which, combined with its relatively electron-deficient ring system, can participate in hydrophobic interactions. sci-hub.se This balanced lipophilic-hydrophilic nature is a valuable asset in drug design. sci-hub.se Furthermore, the nitrogen atom provides a point for basic interactions. biosynce.com This dual nature enables morpholine-containing compounds to interact with a variety of biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. biosynce.com

The versatility of the morpholine ring is evident in its presence in numerous approved and experimental drugs. nih.govsci-hub.se It can be an integral part of a pharmacophore for certain enzyme inhibitors or bestow selective affinity for various receptors. nih.gov For instance, in the antibiotic linezolid, the morpholine ring is crucial for its binding to the bacterial ribosome. biosynce.com In gefitinib, an anticancer agent, the morpholine moiety was added to prolong its plasma half-life. sci-hub.se

Overview of Aniline (B41778) Derivatives in Chemical and Pharmaceutical Sciences

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis and have significant applications in the pharmaceutical industry. wikipedia.orgsci-hub.se Aniline derivatives are used in the production of a wide range of products, including polymers, rubber processing chemicals, dyes, pigments, and herbicides. wikipedia.orgtransparencymarketresearch.com In the pharmaceutical sector, they are precursors to various drugs, with the well-known analgesic paracetamol being a prime example. wikipedia.orgsci-hub.se

The reactivity of the aniline ring, which is highly susceptible to electrophilic substitution, allows for the straightforward introduction of various functional groups. wikipedia.org This chemical versatility makes aniline and its derivatives valuable starting materials for creating complex molecules with specific biological activities. wikipedia.org For example, aniline derivatives are used in the synthesis of pharmaceuticals targeting a range of conditions, including anti-inflammatory and anti-cancer drugs. openaccessjournals.com

The amino group of the aniline scaffold is crucial from a supramolecular chemistry standpoint, as it allows for the formation of hydrogen bonds. researchgate.net This property is exploited in the design of molecules that can interact with biological targets. Research has shown that substituted anilines can exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rjpbcs.com The specific activity is often dependent on the nature and position of the substituents on the aniline ring. nih.govresearchgate.net

Historical Context of Related Chemical Scaffolds in Drug Discovery

The history of drug discovery is intertwined with the development of synthetic chemistry, and scaffolds like aniline and morpholine have played significant roles. The origins of the pharmaceutical industry can be traced back to the synthetic dye industry, which relied heavily on organic chemicals derived from coal tar, including aniline. nih.gov In the late 19th century, simple aniline derivatives like acetanilide (B955) and phenacetin (B1679774) were among the first synthetic analgesic drugs. wikipedia.orgnih.gov

The discovery of the antibacterial properties of prontosil, an aniline derivative, in the 1930s by Gerhard Domagk was a landmark achievement that ushered in the era of sulfa drugs and modern chemotherapy. mcgill.ca This discovery highlighted the potential of systematically modifying simple chemical structures to create effective therapeutic agents. mcgill.ca

The morpholine moiety also has a history of being incorporated into successful drugs. For example, doxapram, a respiratory stimulant, was introduced in 1976, and moclobemide, an antidepressant, in 1992. nih.govacs.org The inclusion of the morpholine ring in these and other central nervous system (CNS) drugs is often to improve properties like blood-brain barrier permeability, a critical factor for drugs targeting the brain. nih.govacs.orgnih.gov The development of these and other morpholine-containing drugs demonstrates the long-standing recognition of this scaffold's value in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-morpholin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPIMIMXCXEFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620715 | |

| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262368-47-8 | |

| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Morpholinoethyl Aniline and Its Derivatives

Established Synthetic Routes to 4-(2-Morpholinoethyl)aniline

The creation of this compound can be achieved through several established synthetic pathways. These routes often begin with precursor molecules that are chemically transformed through a series of reactions to yield the final product.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound from simpler starting materials. This approach allows for the gradual and controlled introduction of different functional groups. A typical multi-step synthesis might start with a readily available compound like aniline (B41778), which undergoes a sequence of reactions including acylation, nitration, reduction, and substitution to arrive at the desired product. For instance, a multi-step synthesis could involve the initial protection of the aniline's amino group, followed by a series of reactions to introduce the morpholinoethyl side chain, and finally, deprotection to yield this compound. researchgate.net One documented multi-step synthesis involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with 4-(2-aminoethyl)morpholine (B49859), followed by a Suzuki-Miyaura coupling and subsequent reduction of the nitro group to an aniline. rsc.orgrsc.org Another approach involves the reaction of this compound with triphosgene (B27547) and then with benzyl (B1604629) mercaptan to form S-Benzyl(4-(2-morpholinoethyl)phenyl) carbamothioate. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner products compared to conventional heating methods. ajrconline.orgresearchgate.net In the context of synthesizing derivatives of this compound, microwave irradiation can be applied to various steps, including nucleophilic aromatic substitution and cross-coupling reactions. rsc.orgrsc.orgnih.gov For instance, the reaction between 4-bromo-1-fluoro-2-nitrobenzene and 4-(2-aminoethyl)morpholine can be completed in just 10 minutes under microwave irradiation at 120 °C, a significant time-saving compared to the 2 hours required with conventional heating at 80 °C. rsc.orgrsc.org This rapid and efficient heating makes microwave-assisted synthesis an attractive option for high-throughput synthesis and library generation of new chemical entities. researchgate.net

In Situ Formation of Intermediates

The in situ formation of reactive intermediates is a sophisticated strategy that avoids the isolation and purification of unstable compounds. This approach can streamline a multi-step synthesis by telescoping several reactions into a single pot. In the synthesis of complex molecules derived from this compound, intermediates such as imines or oxonium ylides can be generated in the reaction mixture and immediately consumed in the subsequent step. nih.govmdpi.com For example, an aniline can react with an aldehyde to form an iminium intermediate in situ, which then undergoes a nucleophilic attack to form a new carbon-carbon or carbon-heteroatom bond. nih.gov This methodology is particularly valuable in multi-component reactions where several starting materials are combined to form a complex product in a single operation. nih.gov

Precursor Compounds and Starting Materials in Synthesis

The selection of appropriate precursor compounds and starting materials is fundamental to the successful synthesis of this compound and its derivatives. The choice of these materials is dictated by their commercial availability, cost, and the specific synthetic route being employed.

Commonly used precursors include:

4-(2-Aminoethyl)morpholine : This is a key building block that provides the morpholinoethyl side chain. rsc.orgrsc.orgnih.govtandfonline.com

4-Bromo-1-fluoro-2-nitrobenzene : This serves as an electrophilic aromatic precursor, allowing for the introduction of the aniline and morpholinoethyl moieties. rsc.orgrsc.org

Aniline : As the parent aromatic amine, aniline can be modified through various reactions to introduce the desired substituents. nih.govekb.egmdpi.comorgsyn.org

4-Nitrophenethyl alcohol and 4-Nitrobenzaldehyde : These compounds can be used as starting points for constructing the substituted aniline ring. chemsrc.com

1-(2-Bromoethyl)morpholine : This reagent can be used to introduce the morpholinoethyl group via a nucleophilic substitution reaction. chemsrc.com

Triphosgene : A safer alternative to phosgene, used for the formation of isocyanates and carbamates. nih.gov

Benzyl mercaptan : A source of the benzylthio group in the synthesis of certain derivatives. nih.gov

3,5-Dimethylisoxazole-4-boronic acid and its pinacol (B44631) ester : These are reagents used in Suzuki-Miyaura cross-coupling reactions to introduce the isoxazole (B147169) moiety. rsc.orgrsc.org

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and reaction times. Key parameters that are often optimized include temperature, solvent, catalyst loading, and reaction time.

| Reaction Step | Reagents & Conditions | Yield | Reference |

| Nucleophilic Aromatic Substitution | 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 2 h | Quantitative | rsc.orgrsc.org |

| Nucleophilic Aromatic Substitution (Microwave) | 4-(2-aminoethyl)morpholine, TEA, 120 °C, MW, 10 mins | Quantitative | rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | 3,5-dimethylisoxazole-4-boronic acid pinacol ester, PdCl₂(dppf)·DCM, K₃PO₄, 1,4-dioxane (B91453)/H₂O, reflux, 16 h | 94% | rsc.orgrsc.org |

| Nitro Group Reduction | 1 M Na₂S₂O₄ (aq.), EtOH, 80 °C, 1 h | 81% | rsc.org |

| Thiazolidinone Synthesis | 4-(2-aminoethyl)morpholine, arenealdehydes, mercaptoacetic acid, toluene (B28343), reflux, 19 h | 45-97% | researchgate.net |

| Indole N-Alkylation | 4-(2-chloroethyl)morpholine, NaH, DMF, 80 °C, reflux | - | derpharmachemica.com |

For instance, in the synthesis of a derivative of this compound, a nucleophilic aromatic substitution reaction using 4-(2-aminoethyl)morpholine was optimized. rsc.orgrsc.org Conventional heating at 80°C in DMSO with triethylamine (B128534) (TEA) as a base for 2 hours gave a quantitative yield. rsc.orgrsc.org However, by switching to microwave heating at 120°C, the reaction time was drastically reduced to 10 minutes, also resulting in a quantitative yield. rsc.orgrsc.org

Similarly, for a Suzuki-Miyaura coupling step, the reaction of a bromo-nitroaniline intermediate with 3,5-dimethylisoxazole-4-boronic acid pinacol ester was optimized. rsc.orgrsc.org The use of PdCl₂(dppf)·DCM as the catalyst, K₃PO₄ as the base, in a 1,4-dioxane/water solvent system at reflux for 16 hours resulted in a high yield of 94%. rsc.orgrsc.org

The reduction of a nitro group to an aniline is another critical step. The use of sodium dithionite (B78146) (Na₂S₂O₄) in aqueous ethanol (B145695) at 80°C for 1 hour was found to be an effective method, providing the desired aniline in 81% yield. rsc.org

The choice of solvent can also significantly impact the outcome of a reaction. For the synthesis of thiazolidin-4-ones from 2-morpholinoethylamine, various solvents like acetonitrile, N,N-dimethylformamide, ethanol, and 1,4-dioxane were tested, with refluxing 1,4-dioxane being identified as the optimal solvent. mdpi.com

These examples highlight the importance of systematically varying reaction parameters to achieve the most efficient and high-yielding synthetic protocols.

Solvent Systems and Reaction Media

The choice of solvent is crucial in the synthesis of this compound and its derivatives, as it can significantly influence reaction rates, yields, and the ease of product purification. libretexts.orgajms.iq A variety of organic solvents are employed, with the selection often depending on the specific reaction being performed.

Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol (EtOH), and 1,4-dioxane. rsc.orgrsc.org For instance, in the synthesis of 4-bromo-N-(2-morpholinoethyl)-2-nitroaniline, a precursor to many derivatives, DMSO is often used as the solvent. rsc.orgrsc.orgacs.org This reaction involves the nucleophilic aromatic substitution (SNAr) of 4-bromo-1-fluoro-nitrobenzene with 4-(2-aminoethyl)morpholine. rsc.org

In subsequent steps, such as the reduction of a nitro group to an aniline, a mixture of solvents like ethanol and water is frequently utilized. rsc.orgrsc.org For Suzuki-Miyaura coupling reactions to introduce modifications to the aniline ring, a combination of 1,4-dioxane and water is a common choice. rsc.orgrsc.org Dichloromethane (B109758) (CH2Cl2) is another versatile solvent used in various synthetic transformations, including the formation of carbamates and isothiocyanates from this compound. nih.gov Tetrahydrofuran (THF) is also employed, particularly in reactions involving sodium hydride. nih.gov

The use of mixed solvent systems is a prevalent strategy to achieve desired solubility and reactivity. ajms.iq For example, a mixture of ethanol and an aqueous solution of sodium dithionite is used for the reduction of a nitroaniline derivative. rsc.org The choice of solvent can also be influenced by the desire to use greener alternatives to hazardous solvents like benzene, with toluene being a common substitute. libretexts.org

| Reaction Type | Solvent(s) | Source(s) |

| SNAr Reaction | DMSO | rsc.orgrsc.orgacs.org |

| Nitro Group Reduction | EtOH/H2O | rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | 1,4-Dioxane/H2O | rsc.orgrsc.org |

| Carbamate/Isothiocyanate Formation | CH2Cl2, THF | nih.gov |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that are carefully controlled to optimize reaction outcomes in the synthesis of this compound and its derivatives. These parameters can influence reaction kinetics, selectivity, and the stability of reactants and products.

Many of the synthetic steps are conducted at specific temperatures to ensure high yields and purity. For example, the initial SNAr reaction to form 4-bromo-N-(2-morpholinoethyl)-2-nitroaniline is typically heated to 80 °C. rsc.orgrsc.org This elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe. However, microwave irradiation can also be employed to accelerate this transformation, with reactions reaching 120 °C for shorter durations. rsc.org

Subsequent reactions often require different temperature profiles. For instance, the formation of certain intermediates, such as carbamates, may involve cooling the reaction mixture to 0 °C before the addition of reagents, followed by stirring at room temperature. nih.gov The reduction of nitro groups is often carried out at elevated temperatures, such as 80 °C, to facilitate the reaction with reducing agents like sodium dithionite. rsc.orgrsc.org Suzuki-Miyaura coupling reactions are also typically performed at high temperatures, often under reflux or using microwave heating up to 150 °C. rsc.org

While most of the described syntheses are conducted at atmospheric pressure, some procedures, particularly those involving microwave heating, are performed in sealed vessels where the pressure can increase above atmospheric pressure. rsc.org The use of reduced pressure is common during the workup of reactions to remove volatile solvents. rsc.orgnih.gov

| Reaction Step | Temperature | Pressure | Source(s) |

| SNAr Reaction (Thermal) | 80 °C | Atmospheric | rsc.orgrsc.org |

| SNAr Reaction (Microwave) | 120 °C | Above Atmospheric | rsc.org |

| Carbamate Formation | 0 °C to Room Temperature | Atmospheric | nih.gov |

| Nitro Group Reduction | 80 °C | Atmospheric | rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | 100-150 °C | Atmospheric/Above Atmospheric | rsc.orgrsc.org |

Catalytic Systems and Reagents

A diverse array of catalysts and reagents are essential for the efficient synthesis of this compound and its derivatives. These include transition metal catalysts, bases, and various activating and reducing agents.

Palladium catalysts are prominently featured in Suzuki-Miyaura cross-coupling reactions, which are used to modify the aniline ring. rsc.orgrsc.org A common catalyst used is PdCl2(dppf)·DCM (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct). rsc.orgrsc.org These reactions also require a base, such as potassium phosphate (B84403) (K3PO4) or cesium carbonate (Cs2CO3), to facilitate the catalytic cycle. rsc.orgrsc.org

Bases play a crucial role in many of the synthetic steps. Triethylamine (TEA) is frequently used as a base in the initial SNAr reaction to neutralize the acid formed. rsc.orgrsc.orgacs.org Other bases like sodium hydride (NaH) are employed in specific reactions, such as the formation of carbamothioates. nih.gov

For the reduction of nitro groups to form the aniline moiety, sodium dithionite (Na2S2O4) is a commonly used reducing agent. rsc.orgrsc.org Other reagents used for specific transformations include 1,1'-thiocarbonyldiimidazole (B131065) for the synthesis of isothiocyanates and triphosgene for the formation of carbamates. nih.gov

| Reaction Type | Catalyst/Reagent | Function | Source(s) |

| Suzuki-Miyaura Coupling | PdCl2(dppf)·DCM, K3PO4/Cs2CO3 | Catalyst, Base | rsc.orgrsc.org |

| SNAr Reaction | Triethylamine (TEA) | Base | rsc.orgrsc.orgacs.org |

| Carbamothioate Formation | Sodium Hydride (NaH) | Base | nih.gov |

| Nitro Group Reduction | Sodium Dithionite (Na2S2O4) | Reducing Agent | rsc.orgrsc.org |

| Isothiocyanate Formation | 1,1'-Thiocarbonyldiimidazole | Activating Agent | nih.gov |

| Carbamate Formation | Triphosgene | Activating Agent | nih.gov |

Synthesis of Analogues and Functionalized Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogues and functionalized derivatives. chemimpex.com These modifications are typically aimed at exploring structure-activity relationships for various biological targets. Modifications can be introduced at the aniline ring, the morpholine (B109124) ring, or the ethyl linker region.

Aniline Ring Modifications

The aniline ring is a common site for modification, allowing for the introduction of diverse functional groups that can significantly impact the properties of the final compound. wikipedia.org A primary method for modifying the aniline ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org This allows for the introduction of various aryl and heteroaryl groups at the 4-position of the aniline ring (relative to the amino group).

For example, starting from 4-bromo-N-(2-morpholinoethyl)-2-nitroaniline, a variety of boronic acids or their esters can be coupled to introduce groups like 3,5-dimethylisoxazole, 1-methyl-1H-pyrazole, thiophene, 5-methylfuran, and substituted pyridines. rsc.org These modifications are often performed on the nitroaniline intermediate before the reduction of the nitro group. rsc.org

Another approach to aniline ring modification involves electrophilic aromatic substitution, although the high reactivity of the aniline can necessitate the use of protecting groups to achieve selective substitution. wikipedia.org

Morpholine Ring Modifications

Modifications to the morpholine ring are also explored to fine-tune the properties of the derivatives. One strategy involves replacing the morpholine ring with other cyclic amines, such as piperazine (B1678402) or piperidine. acs.orgacs.org For instance, replacing the morpholine with a piperazine can be a strategy to introduce a point for linker attachment in the design of chemical probes. acs.org The synthesis of these analogues would involve using the corresponding aminoethyl-substituted heterocycle in the initial SNAr reaction instead of 4-(2-aminoethyl)morpholine.

In some cases, the morpholine ring itself can be modified. For example, bridging the morpholine and an attached pyridine (B92270) ring with a methylene (B1212753) group has been investigated. acs.org Thiomorpholine 1,1-dioxide has also been used as a morpholine replacement. acs.org

Linker Region Modifications

The ethyl linker connecting the aniline and morpholine moieties can also be a site for modification. While less common than modifications to the aromatic or morpholine rings, changes to the linker can influence the compound's conformation and biological activity.

One example of a linker modification is the introduction of an oxo group, resulting in a 4-(2-morpholin-4-yl-2-oxoethoxy)aniline structure. sigmaaldrich.com This changes the linker from a simple ethyl chain to an acetamide-like structure. The synthesis of such compounds would involve different starting materials and synthetic routes compared to the direct alkylation with 2-bromoethylmorpholine or its equivalent.

Introduction of Heterocyclic Moieties

The synthesis of derivatives of this compound often involves the construction of additional heterocyclic rings, leveraging the reactivity of the aniline functional group. The primary amino group can act as a nucleophile or be transformed into a precursor for a variety of cyclization reactions, leading to complex molecules with potential applications in medicinal chemistry and materials science.

One common strategy involves the reaction of the aniline moiety with bifunctional reagents to build a new heterocyclic ring. For instance, aniline derivatives can undergo cycloacylation to form quinolones. A mild and efficient method for this transformation utilizes Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the cyclization of functionalized anilines to yield 4-quinolones. This approach is noted for its high yields and tolerance of various functional groups, proceeding at lower temperatures than traditional methods. chemsrc.com

Another versatile approach is the "tert-amino effect," which enables the cyclization of ortho-substituted N,N-dialkylanilines. cymitquimica.com While not a direct reaction of this compound itself, analogous structures containing a tertiary amine can undergo intramolecular cyclization. For example, 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde, bearing a morpholine substituent, can be condensed with active methylene compounds like malononitrile (B47326) and cyanoacetamide. Subsequent intramolecular cyclization, promoted by zinc chloride, yields fused heterocyclic systems such as pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. cymitquimica.com

Furthermore, the aniline nitrogen can participate in palladium-catalyzed cross-coupling and subsequent cyclization reactions. Diphenylamine intermediates, formed from the condensation of aniline derivatives with compounds like 2-bromostyrene, can be selectively cyclized to form a range of 5-, 6-, or 7-membered heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines. google.com The selectivity of these intramolecular transformations is often controlled by the choice of phosphine (B1218219) ligand used with the palladium catalyst. google.com

The this compound scaffold has been incorporated into more complex heterocyclic systems, such as naphtho[2,3-d]imidazole-4,9-diones. In these syntheses, a naphthoquinone core is first functionalized with a side chain that includes the morpholinoethyl group. The imidazole (B134444) ring is then constructed in a subsequent step, often by condensation of a diamine intermediate with an aldehyde.

A one-pot, three-component synthesis has been developed for producing meta-hetarylanilines from heterocycle-substituted 1,3-diketones, demonstrating another route to complex aniline derivatives. The success of this benzannulation reaction is heavily influenced by the electronic properties of the heterocyclic substituent on the diketone.

The following table summarizes various methods for introducing heterocyclic moieties onto aniline and morpholine-containing precursors.

| Precursor Type | Reagents and Conditions | Heterocyclic Product | Reference |

| Aniline Derivatives | Eaton's reagent | 4-Quinolones | chemsrc.com |

| 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde (with morpholine) | Malononitrile, Cyanoacetamide, ZnCl2 | Fused Pyrazolinoquinolizine and 1,4-Oxazinopyrazoline derivatives | cymitquimica.com |

| 2-Chloroaniline derivatives | 2-Bromostyrene, Pd catalyst, Ligands | Indoles, Carbazoles, Acridines, Dibenzazepines | google.com |

| Naphthoquinone with morpholinoethyl side chain | Diamine intermediate, Aldehyde | Naphtho[2,3-d]imidazole-4,9-diones | |

| Heterocycle-substituted 1,3-diketones | Aliphatic or aromatic amines | meta-Hetarylanilines |

Green Chemistry Principles in Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules, including analogues of this compound, to reduce environmental impact and improve efficiency. Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and atom-economical reactions.

A significant green advancement is the development of more efficient and environmentally friendly methods for synthesizing the morpholine heterocycle itself. One such method involves a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. This approach offers considerable environmental and safety benefits over traditional methods. Another green approach utilizes N-formyl morpholine as a non-toxic and stable green solvent for the synthesis of other heterocyclic compounds.

For the aniline portion of the molecule, green synthetic methods often focus on catalysis and solvent choice. The acetylation of primary aromatic amines, a common protecting group strategy, can be performed under green conditions. One method employs a tartaric acid-glacial acetic acid system as a simple, inexpensive, and environmentally benign catalyst, avoiding the need for more hazardous reagents and solvents. This reaction demonstrates high atom economy, with water being the only byproduct.

Microwave-assisted synthesis represents another key green chemistry technique applicable to the synthesis of this compound analogues. Microwave irradiation can significantly accelerate reaction times, increase yields, and enhance selectivity compared to conventional heating methods. For example, the synthesis of morpholine-containing chalcones has been successfully achieved using microwave-assisted Claisen-Schmidt condensation, demonstrating better yields and shorter reaction times than conventional approaches.

The overarching goals of green chemistry in pharmaceutical synthesis include minimizing waste, using renewable feedstocks, employing catalysts instead of stoichiometric reagents, and designing safer chemicals and processes. The synthesis of substituted anilines and quinazolines from isatoic anhydride-8-amide provides an example of an environmentally conscious method that is efficient at room temperature and scalable.

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound analogues.

| Green Chemistry Principle | Application | Specific Method/Reagents | Benefits | Reference |

| Use of Greener Solvents/Reagents | Synthesis of Morpholine | N-formyl morpholine as a green solvent | Non-toxic, stable, and effective for heterocyclic synthesis | |

| Atom Economy/Catalysis | Acetylation of Anilines | Tartaric acid-glacial acetic acid system | Inexpensive, benign catalyst, high atom economy, water as byproduct | |

| Alternative Energy Source | Synthesis of Morpholine-containing Chalcones | Microwave-assisted Claisen-Schmidt condensation | Faster reaction times, higher yields, increased selectivity | |

| Safer/Efficient Reagents | Synthesis of Morpholines | Ethylene sulfate and potassium tert-butoxide from 1,2-amino alcohols | Inexpensive reagents, high yield, redox-neutral, improved safety | |

| Efficient Synthesis Design | Synthesis of Substituted Anilines | From isatoic anhydride-8-amide | Inexpensive, simple, fast, room temperature, scalable |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "4-(2-Morpholinoethyl)aniline". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the "this compound" molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. For instance, in a derivative of "this compound", the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the protons of the morpholine (B109124) ring and the ethyl chain appear at more upfield chemical shifts.

A representative, though generalized, ¹H NMR data set for a "this compound" derivative might show aromatic protons in the range of δ 6.5-7.2 ppm. The protons on the ethyl group adjacent to the aniline (B41778) nitrogen would likely appear at a distinct chemical shift, as would the protons of the morpholine ring. The integration of these signals provides a ratio of the number of protons in each unique environment.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.2 | Multiplet |

| Ethyl Protons (-CH₂-N) | 2.6 - 2.8 | Triplet |

| Ethyl Protons (-CH₂-Ar) | 2.7 - 2.9 | Triplet |

| Morpholine Protons (-CH₂-O) | 3.6 - 3.8 | Triplet |

| Morpholine Protons (-CH₂-N) | 2.4 - 2.6 | Triplet |

| Amine Proton (-NH₂) | Variable | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific derivative being analyzed.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of "this compound". Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

In a typical ¹³C NMR spectrum of a "this compound" derivative, the aromatic carbons would resonate at chemical shifts between approximately 115 and 145 ppm. The carbons of the ethyl group and the morpholine ring would appear at more upfield shifts. For example, the carbon atoms of the morpholine ring typically appear in the range of 50-70 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-N) | 140 - 146 |

| Aromatic Carbons (C-H) | 115 - 130 |

| Ethyl Carbon (-CH₂-N) | ~53 |

| Ethyl Carbon (-CH₂-Ar) | ~34 |

| Morpholine Carbon (-CH₂-O) | ~67 |

| Morpholine Carbon (-CH₂-N) | ~54 |

Note: These are approximate values and can be influenced by the solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of "this compound" by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. measurlabs.comresearchgate.net This high precision allows for the determination of the elemental composition of "this compound" and its derivatives with a high degree of confidence. researchgate.netlcms.cz By comparing the experimentally determined exact mass to the calculated mass for a proposed molecular formula, researchers can confirm the identity of the compound. For example, the calculated exact mass for the protonated molecule of "this compound" ([M+H]⁺) with the formula C₁₂H₁₉N₂O⁺ is 207.1497. HRMS can verify this mass with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar and thermally labile molecules like "this compound". nih.govplos.org ESI-MS allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and typically producing intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). nih.gov This makes it particularly useful for determining the molecular weight of the parent compound. nih.govlibretexts.org In some cases, controlled fragmentation can be induced to obtain structural information. For instance, in the analysis of a derivative of "this compound", ESI-MS coupled with tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion and analyze the resulting fragment ions to elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key information about its constituent parts: the primary aromatic amine, the morpholine ring, and the ethyl bridge.

The N-H stretching vibrations of the primary amine group (R-NH2) are typically observed as two bands in the region of 3500-3300 cm⁻¹. libretexts.orglibretexts.org Specifically for primary aromatic amines, these bands are often found at slightly higher frequencies, between 3500 and 3400 cm⁻¹. libretexts.org In the case of aniline, two distinct N-H stretching bands appear around 3442 cm⁻¹ and 3360 cm⁻¹. orgchemboulder.comanalyzetest.comwikieducator.org A broader peak observed between 3200-3400 cm⁻¹ can also be attributed to the N-H stretching of primary amines. researchgate.net

The N-H bending vibration for primary amines is another characteristic absorption, typically appearing in the 1650-1580 cm⁻¹ range. orgchemboulder.comanalyzetest.com For aniline specifically, this bend is noted at 1619 cm⁻¹ and 1622 cm⁻¹. wikieducator.orgresearchgate.net

The C-N stretching vibrations provide further structural confirmation. For aromatic amines, a strong band is expected in the 1335-1250 cm⁻¹ region. orgchemboulder.comanalyzetest.com Aniline exhibits this C-N stretch at 1281 cm⁻¹. orgchemboulder.comanalyzetest.comwikieducator.org In contrast, the C-N stretching for aliphatic amines, such as the morpholine ring, is found in the 1250-1020 cm⁻¹ range. orgchemboulder.comanalyzetest.com

Additionally, a strong and broad band resulting from the N-H wagging motion can be observed for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.comanalyzetest.com

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Aromatic Amine | N-H Stretch | 3500-3300 libretexts.orglibretexts.org |

| Primary Aromatic Amine | N-H Bend | 1650-1580 orgchemboulder.comanalyzetest.com |

| Aromatic C-N | C-N Stretch | 1335-1250 orgchemboulder.comanalyzetest.com |

| Aliphatic C-N (Morpholine) | C-N Stretch | 1250-1020 orgchemboulder.comanalyzetest.com |

| Primary/Secondary Amine | N-H Wag | 910-665 orgchemboulder.comanalyzetest.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, studies on related derivatives provide valuable insights into its likely solid-state conformation.

Similarly, crystal structures of other aniline derivatives, such as 2-bromo-4,6-dimethyl-aniline, show the formation of hydrogen-bonded chains in the solid state. nih.gov The study of various small molecules containing nitrogen highlights the importance of crystallographic analysis in understanding their structure-activity relationships and aggregation patterns. nih.gov In the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, intramolecular N-H···O hydrogen bonding was observed. researchgate.net These findings suggest that the crystal structure of this compound would likely be stabilized by a network of hydrogen bonds involving the aniline's amino group and the morpholine's oxygen and nitrogen atoms.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aniline and its derivatives. sielc.com A common approach involves using a reversed-phase C18 column. For the analysis of aniline homologs, a mobile phase consisting of a methanol (B129727) and water mixture (e.g., 60:40 v/v) can be employed, with detection typically carried out using a UV detector at 254 nm.

In a method developed for aniline, a Primesep 100 mixed-mode stationary phase column was utilized with an isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com This method allowed for UV detection at 200 nm. sielc.com The validation of HPLC methods, following guidelines from the International Conference on Harmonization (ICH), ensures parameters like linearity, precision, and accuracy are established. ejgm.co.uk For instance, a validated method for caffeine (B1668208) analysis demonstrated high precision and reliability, which is also applicable to other chemical analyses. ejgm.co.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of aniline and its derivatives, particularly for volatile and thermally stable compounds. epa.govepa.gov The United States Environmental Protection Agency (EPA) Method 8131 outlines a procedure for determining the concentration of aniline and its derivatives using GC. epa.govepa.gov This method often requires derivatization to improve the chromatographic properties and detection sensitivity of the analytes. oup.com

For the analysis of aniline derivatives in sewage water, a method using an OV-17 capillary column with a Flame Ionization Detector (FID) has been developed. researchgate.net This method demonstrated good linearity over a concentration range of 0.5-50.0 mg/L. researchgate.net It is important to note that aniline and its derivatives can sometimes exhibit erratic responses in GC, necessitating frequent column maintenance and recalibration. epa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of compounds. For aromatic amines, silica (B1680970) gel plates are commonly used as the stationary phase. jcsp.org.pk The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase, also known as the eluent. jcsp.org.pk

A study on the TLC of aromatic amines used silica gel plates and a double-saturated chamber for elution. jcsp.org.pk The relationship between the chromatographic behavior (Rf values) and the molecular structure of the amines was investigated. jcsp.org.pk For the analysis of aniline compounds, HPTLC (High-Performance Thin-Layer Chromatography) plates with a CN F254s stationary phase have been used with an eluent system of n-hexane, toluene (B28343), and acetone. sigmaaldrich.com After separation, the spots can be visualized under UV light and their positions used for identification. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, providing a fundamental check of its purity and empirical formula. For this compound, with the molecular formula C₁₂H₁₈N₂O, the theoretical elemental composition can be calculated. keyorganics.net001chemical.comnih.gov

The synthesis and characterization of related compounds, such as derivatives of thiourea (B124793) with 2-morpholin-4-yl-ethylamine, routinely employ elemental analysis to confirm the structure of the newly synthesized molecules. researchgate.net Similarly, the characterization of other complex organic molecules often includes elemental analysis as a standard procedure to verify that the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements align with the calculated values for the proposed structure. researchgate.nettandfonline.com

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₈N₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 69.86% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 8.80% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.59% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.76% |

| Total | 206.289 | 100.00% |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Caffeine |

| 2-Bromo-4,6-dimethyl-aniline |

| 2-Chloro-N-(2,4-dinitrophenyl) acetamide |

| Thiourea |

| 2-morpholin-4-yl-ethylamine |

| n-Hexane |

| Toluene |

| Acetone |

| Methanol |

| Acetonitrile |

Role as a Key Intermediate in Drug Synthesis

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. chemimpex.com Its primary amine group is readily functionalized, enabling its integration into larger molecular frameworks through reactions such as amide bond formation, reductive amination, and participation in transition metal-catalyzed cross-coupling reactions. This adaptability allows medicinal chemists to systematically modify structures to optimize their pharmacological profiles.

A notable example of its use as an intermediate is in the synthesis of novel kinase inhibitors. For instance, derivatives of this compound have been utilized in the creation of dual inhibitors targeting proteins like Bromodomain-containing protein 4 (BRD4) and CREB-binding protein (CBP), which are implicated in cancer pathways. In these syntheses, the closely related precursor, 4-(2-aminoethyl)morpholine (B49859), is reacted to build the core structure, which is then further elaborated. rsc.org The resulting molecules, such as N-(2-Morpholinoethyl)-2-nitro-4-(thiophen-2-yl)aniline, are key intermediates in the multi-step synthesis of the final active pharmaceutical ingredient. rsc.org

Development of Novel Therapeutic Agents

The this compound scaffold has been integral to the discovery of new molecules with potential therapeutic applications across several disease areas.

The morpholinoethyl aniline moiety is a recognized pharmacophore in the development of agents for neurological diseases, including Alzheimer's disease. chemimpex.com A primary strategy in treating Alzheimer's is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine.

Researchers have designed and synthesized hybrid molecules combining quinoline (B57606) and thiosemicarbazone structures that incorporate a morpholinoethyl group. nih.gov Several of these compounds have demonstrated potent inhibition of AChE. nih.gov For example, the compound (E)-2-(1-(6-methoxyquinolin-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazine-1-carbothioamide showed significant promise as an AChE inhibitor. nih.gov Further studies on thienobenzo-triazole derivatives also identified compounds with a morpholinoethyl tail, such as 3-methyl-1-(2-morpholinoethyl)-4,5-dihydro-1H-thieno[3′,2′:3,4]benzo[1,2-d] chemimpex.comCurrent time information in Bangalore, IN.triazol-3-ium iodide, as effective cholinesterase inhibitors. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Morpholinoethyl-Containing Compounds

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| 5a | AChE | 2.95 ± 0.24 | nih.gov |

| 5g | BChE | 11.3 ± 0.67 | nih.gov |

| Galantamine (Standard) | AChE | 3.98 ± 0.35 | nih.gov |

| Galantamine (Standard) | BChE | 25.4 ± 1.54 | nih.gov |

The this compound scaffold is a prominent feature in the design of new anticancer agents. Research has shown that derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.

One area of focus has been the development of naphthoquinone derivatives. A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones revealed significant antiproliferative activity against several human cancer cell lines. researchgate.net The compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione was particularly effective against lung (A549), cervical (Hela), and breast (MCF-7) cancer cells, while showing lower toxicity to normal mouse fibroblast cells (L929). researchgate.net

In another study, novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their activity against the hepatocellular carcinoma cell line, HepG2. The results indicated that compounds with specific substitutions on the aniline ring could effectively halt the cell cycle and suppress cancer cell growth. nih.gov

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | A549 (Lung) | 4.3 | researchgate.net |

| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | Hela (Cervical) | 8.3 | researchgate.net |

| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | MCF-7 (Breast) | 10.6 | researchgate.net |

| 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | L929 (Normal) | 67.3 | researchgate.net |

| 2-morpholino-4-anilinoquinoline (Compound 3d) | HepG2 (Liver) | 8.50 | nih.gov |

| 2-morpholino-4-anilinoquinoline (Compound 3c) | HepG2 (Liver) | 11.42 | nih.gov |

| 2-morpholino-4-anilinoquinoline (Compound 3e) | HepG2 (Liver) | 12.76 | nih.gov |

Derivatives incorporating the this compound structure have been investigated for their ability to combat microbial and fungal pathogens. The morpholine ring is a common feature in several approved antifungal drugs, suggesting its utility in this therapeutic area.

Studies on N-substituted maleimides, which are known to react with essential enzymes in microorganisms, have explored the impact of a morpholinoethyl group. The derivative N-[2-(N-morpholinoethyl]maleimide was synthesized and tested, showing low antimicrobial activity but high cytostatic activity. tandfonline.com

In the search for new antifungal agents, researchers have synthesized phenyl(2H-tetrazol-5-yl)methanamine derivatives. One such compound, containing a morpholino substituent, displayed moderate activity against the fungi Candida albicans and Aspergillus niger. nih.gov Other research into fluorine-substituted 4-thiazolidinones and s-triazine derivatives has also highlighted the potential of incorporating aniline and morpholine-like structures to achieve antifungal effects. nih.govscirp.org

The quinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a famous example. Modern research aims to overcome drug resistance by modifying this classic scaffold. The morpholinoethyl group has been explored as a side chain to enhance the efficacy and physicochemical properties of new quinoline-based antimalarials.

In one study, scientists optimized a series of 2-anilino quinazolines to develop potent antimalarial agents. The synthesis involved the use of 4-(2-aminoethyl)morpholine to introduce the morpholinoethyl side chain, which was found to be a critical component for activity against Plasmodium falciparum, the parasite responsible for malaria.

The this compound scaffold has also been used to develop compounds with anti-inflammatory potential. Chronic inflammation is a key factor in many diseases, and inhibiting inflammatory pathways is a major therapeutic goal.

Researchers have synthesized carboxamide derivatives from 3-fluoro-4-morpholinoaniline, a compound structurally very similar to this compound. researchgate.net These derivatives were evaluated for their anti-inflammatory effects in animal models. researchgate.net Additionally, studies on 1,4-naphthoquinones, which can be synthesized with aniline substituents, have noted their potential anti-inflammatory properties alongside their anticancer effects. nih.gov In other work, hybrid pyrazole (B372694) analogues synthesized using substituted anilines showed potent anti-inflammatory activity in a carrageenan-induced paw edema assay, a standard model for evaluating anti-inflammatory drugs. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of enzyme inhibition studies, a critical area in drug discovery. chemimpex.comchemimpex.com For instance, certain analogues have shown the ability to inhibit enzymes that are crucial in various disease pathways. The core structure is utilized in research to understand drug-enzyme interactions, which can aid in the development of new therapeutic agents. chemimpex.comchemimpex.com

One area of focus has been the development of kinase inhibitors. For example, a series of 1,3,5-triazine (B166579) derivatives incorporating a morpholine moiety, including a 4-(2-morpholinoethyl)amino group, were synthesized and evaluated for their cytotoxic activity. mdpi.com One such compound demonstrated significant inhibitory activity against PI3K and mTOR kinases, with IC50 values of 3.41 nM and 8.45 nM, respectively. mdpi.com

Another study focused on the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones as potential urease inhibitors. researchgate.net Several of these derivatives exhibited potent inhibition of jack bean urease, with some compounds showing IC50 values as low as 0.7 µM. researchgate.net

The following table summarizes the enzyme inhibition data for selected derivatives:

Table 1: Enzyme Inhibition by this compound Derivatives| Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | PI3K | 3.41 nM mdpi.com |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | mTOR | 8.45 nM mdpi.com |

| meta-nitro substituted 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione (4k) | Jack Bean Urease | 0.7 ± 0.002 µM researchgate.net |

| para-nitro containing 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione (4l) | Jack Bean Urease | 1.0 ± 0.003 µM researchgate.net |

Receptor Binding Investigations

The structural features of this compound also make it a candidate for receptor binding investigations. chemimpex.comchemimpex.com Researchers utilize this compound to explore interactions with biological receptors, which is fundamental to understanding the mechanisms of action for potential drugs. chemimpex.comchemimpex.com For example, derivatives have been designed and synthesized to target G-protein coupled receptors (GPCRs). nih.gov

In a study focused on the GPR88 orphan receptor, a series of analogues were developed to investigate structure-activity relationships. nih.gov While specific binding data for this compound itself was not detailed, the study highlighted the importance of the aniline moiety for modification and its role in receptor interaction. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies have provided valuable insights into how different parts of the molecule contribute to its biological effects. unige.it

Impact of Morpholine Group on Bioactivity

The morpholine group is a key pharmacophore that significantly influences the biological activity of many compounds. e3s-conferences.orgresearchgate.net Its presence in the this compound structure is often associated with improved physicochemical properties such as solubility and bioavailability. chemimpex.comchemimpex.com In some instances, the replacement of the morpholinoethyl moiety with a smaller group, like a methyl group, has been shown to decrease anticancer activity. mdpi.com

In a study on indole-pyrimidine hybrids, a compound containing a morpholino group demonstrated apoptosis-inducing activity and higher tumor specificity. researchgate.net This finding aligns with other research indicating that morpholine-containing compounds can exert antiproliferative effects. researchgate.net

Influence of Aniline Substituents on Activity

Modifications to the aniline ring of this compound derivatives have a profound impact on their biological activity. SAR studies have shown that the nature and position of substituents on the aniline ring can dramatically alter potency and selectivity. nih.govacs.org

For example, in a series of 2-anilino 4-amino substituted quinazolines, substitutions on the 2-aniline moiety were investigated for their effect on antimalarial activity. acs.org It was found that a para-methoxy group on the aniline ring resulted in potent activity (EC50 = 124 nM), while an ortho-methoxy analogue showed reduced activity (EC50 = 526 nM). acs.org Replacing the methoxy (B1213986) group with halogens (fluoro, chloro, bromo) at the para-position maintained or slightly improved potency. acs.org

Another study on thiazole (B1198619) derivatives showed that substitution on the aniline moiety was critical for cytotoxic activity. nih.gov While the unsubstituted aniline derivative had weak activity, the introduction of bromo, nitro, or morpholino groups at the 4-position of the aniline ring significantly increased cytotoxic effects against various cancer cell lines. nih.gov

The following table presents SAR data for aniline-substituted derivatives:

Table 2: SAR of Aniline Substituents in 2-Anilino 4-Amino Substituted Quinazolines| Aniline Substituent | Position | Antimalarial Activity (EC50) |

|---|---|---|

| Methoxy | para | 124 nM acs.org |

| Methoxy | meta | 230 nM acs.org |

| Methoxy | ortho | 526 nM acs.org |

| Fluoro | para | 112 nM acs.org |

| Chloro | para | 113 nM acs.org |

| Bromo | para | 125 nM acs.org |

| Methyl | para | 109 nM acs.org |

Effects of Alkyl Side-Chains on Biological Activity

The length and nature of the alkyl side-chain connecting the morpholine and aniline moieties can also influence biological activity. caymanchem.com In the case of this compound, this is an ethyl (-CH2CH2-) linker. While specific SAR studies on varying this linker length for this exact compound are not extensively detailed, general principles from other drug classes suggest that the length and flexibility of such linkers are critical for optimal interaction with biological targets. caymanchem.commdpi.com

For instance, in a study of cinnamide derivatives, the morpholino ethyl moiety was incorporated to provide additional hydrogen bonding and hydrophobic interactions with the target enzyme. mdpi.com This suggests that the ethyl chain positions the morpholine group in a way that can enhance binding. mdpi.com

In other classes of compounds, the length of an alkyl side chain has been shown to directly correlate with receptor binding affinity and biological potency. caymanchem.comscielo.br For example, in synthetic cannabinoids, optimal binding affinity to the CB1 receptor is observed with side chains between five and eight carbons. caymanchem.com

Molecular Docking and Computational Chemistry in Drug Design

Molecular docking and computational chemistry are powerful tools used to predict and analyze the interaction between a small molecule like this compound and its biological target at the molecular level. openaccessjournals.comresearchgate.net These methods provide insights into the binding modes and affinities of drug candidates, guiding the design of more potent and selective compounds. openaccessjournals.com

In the context of this compound derivatives, molecular docking studies have been employed to understand their binding to various targets, including enzymes and receptors. nih.govijcce.ac.ir For example, in the development of 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, molecular docking was used to study the binding of the most potent compound to the EGFR and VEGFR-2 kinase domains. ijcce.ac.ir The results indicated effective binding, with calculated binding energies of -6.39 and -8.24 kcal/mol, respectively. ijcce.ac.ir

Computational studies have also been used to support SAR findings. For GPR88 agonists, computational modeling confirmed that substituents on the aniline ring project into a largely hydrophobic binding pocket, explaining the observed SAR trends. nih.gov These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of novel therapeutics based on the this compound scaffold. baranlab.org

The Role of this compound in Modern Drug Discovery

The chemical scaffold this compound is a significant building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive aniline group and a morpholine ring connected by an ethyl linker, provides a versatile platform for synthesizing novel therapeutic agents. The morpholine moiety is particularly valued in drug design as it can enhance aqueous solubility and bioavailability, while the aniline group serves as a key synthetic handle for creating diverse libraries of compounds. chemimpex.com This article explores the applications of this compound and its derivatives in medicinal chemistry, with a focus on ligand-protein interaction analysis, prediction of binding modes, and ADMET studies.

Applications of 4 2 Morpholinoethyl Aniline in Medicinal Chemistry and Pharmaceutical Research

The 4-(2-morpholinoethyl)aniline core is integral to the development of a wide range of biologically active molecules. Its structural features allow for strategic modifications to optimize interactions with various biological targets, leading to the discovery of potent therapeutic candidates. chemimpex.com Researchers utilize this compound as a key intermediate in the synthesis of pharmaceuticals aimed at treating conditions such as cancer, malaria, and diabetes. chemimpex.comnih.govacs.orgacs.org

In oncology, derivatives of this scaffold have demonstrated significant potential. For instance, a series of novel 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their anticancer activity against the HepG2 (human liver cancer) cell line. nih.govrsc.org Several of these compounds exhibited potent cytotoxic effects and were found to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.gov Specifically, compounds where the core structure was modified at the C4 aniline (B41778) moiety showed promising activity, with some derivatives displaying greater selectivity for cancer cells over normal cells. nih.govrsc.org

The following table summarizes the cytotoxic activity of selected 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line.

| Compound | C4 Aniline Moiety | IC₅₀ (μM) against HepG2 |

| 3c | 4-Aminophenol | 11.42 |

| 3d | 4-Methoxyaniline | 8.50 |

| 3e | N-Methyl-4-phenoxy-pyridine-2-carboxamide | 12.76 |

| Sorafenib | (Positive Control) | ~7.0 |

| Data sourced from studies on 2-morpholino-4-anilinoquinoline derivatives. nih.govrsc.orgrsc.org |

Beyond cancer, the scaffold has been crucial in the search for new antimalarial agents. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of therapeutics with novel mechanisms of action. acs.org The 2-anilino quinazoline (B50416) class of molecules, which can be synthesized using this compound derivatives, has been optimized to generate lead compounds with potent activity against multiple stages of the parasite's lifecycle, including drug-resistant strains. acs.orgacs.org

Furthermore, in the field of metabolic diseases, derivatives have been investigated as α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov α-Glucosidase inhibitors work by delaying carbohydrate digestion, which helps to control postprandial blood glucose levels. nih.govfrontiersin.org Tricyclic compounds incorporating the morpholinoethyl group have shown significant inhibitory activity against α-glucosidase, with some exhibiting potency greater than the standard drug, acarbose. nih.gov

Understanding how a potential drug molecule interacts with its protein target is fundamental to rational drug design. Molecular docking and other computational techniques are used to analyze these ligand-protein interactions at an atomic level. For derivatives of this compound, such studies have provided critical insights into their mechanisms of action.

In the context of α-glucosidase inhibition, molecular docking has revealed how tricyclic pyridotriazolopyrimidinone derivatives containing the morpholinoethyl group bind to the enzyme's active site. These studies show that the compounds form stable complexes through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues like Asp232, Ala234, and His626. nih.gov The morpholine (B109124) group often participates in these crucial interactions, highlighting its importance for potent inhibitory activity. nih.gov

Similarly, for anticancer applications, the binding modes of novel thiazole (B1198619) derivatives incorporating a morpholino group have been studied against tubulin. Docking simulations placed these compounds in the colchicine (B1669291) binding site, a key location for inhibiting tubulin polymerization. nih.gov In another study, novel 4-anilinoquinazoline (B1210976) derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ijcce.ac.ir Ligand-protein interaction analysis showed that the compounds effectively bind within the kinase domains of these receptors, with the aniline and quinazoline portions forming critical hydrogen bonds with backbone residues. ijcce.ac.ir These interactions are essential for blocking the signaling pathways that drive cancer cell proliferation and survival.

Computational models are widely used to predict not only how a ligand will bind to a protein but also the strength of that interaction, often expressed as binding energy (kcal/mol) or an inhibition constant (Kᵢ or IC₅₀). ijritcc.orgtum.de These predictions help prioritize which compounds to synthesize and test in the laboratory.

For the 4-anilinoquinazoline derivatives targeting EGFR and VEGFR2, molecular docking studies predicted favorable binding energies. The most potent compound in the series, which featured a 4-bromo-2-fluoroaniline (B1266173) group, exhibited predicted binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR2. ijcce.ac.ir This suggested a stronger interaction with VEGFR2, which was supported by a predicted inhibition constant of 0.9 µM. ijcce.ac.ir

In the development of α-glucosidase inhibitors, molecular docking has been used to rank potential compounds based on their predicted binding free energy. cabidigitallibrary.org For a series of tricyclic phenoxypyrido-triazolopyrimidinones, derivatives with specific substitutions showed higher predicted binding affinities than the reference drug acarbose. nih.gov Compound 6h from one such study, for example, exhibited the highest inhibition with an IC₅₀ of 104.07 µM, and docking studies revealed that its stable binding was due to extra hydrogen bond interactions within the α-glucosidase active site. nih.gov

The table below presents predicted binding affinities for representative compounds containing the morpholinoethylaniline scaffold or its derivatives against their respective protein targets.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Anilinoquinazoline | VEGFR2 | -8.24 | Cys919, Glu885, Asp1046 |

| Anilinoquinazoline | EGFR | -6.39 | Met793, Thr790, Gln791 |

| Pyridotriazolopyrimidinone | α-Glucosidase | Not specified, but stronger than acarbose | Asp232, Ala234, Asp357, Arg552, His626 |

| Thiazole Derivative | Tubulin (Colchicine Site) | -14.50 (for most active compound) | Cys241, Leu248, Ala316 |

| Data compiled from various molecular docking studies. nih.govnih.govijcce.ac.ir |

In early-stage drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). biointerfaceresearch.com In silico ADMET prediction tools are frequently used to assess the drug-likeness of new chemical entities, helping to identify candidates with favorable profiles and flag potential liabilities before committing to expensive and time-consuming synthesis and in vivo testing. nih.govnih.gov

Derivatives of this compound are often subjected to these computational analyses. The presence of the morpholine group is generally considered favorable, as it can improve solubility and metabolic stability. ADMET prediction studies for novel compounds typically evaluate parameters such as intestinal absorption, ability to cross the blood-brain barrier (CNS permeability), interaction with metabolic enzymes like Cytochrome P450, and potential for toxicity (e.g., hepatotoxicity or mutagenicity). mdpi.commdpi.comumpr.ac.id

Applications of 4 2 Morpholinoethyl Aniline in Materials Science and Industrial Chemistry

Polymer Chemistry and Specialty Chemical Formulation

In the realm of polymer chemistry, 4-(2-Morpholinoethyl)aniline serves as a valuable building block and formulating agent. chemimpex.comchemimpex.com Its incorporation into polymer structures can enhance specific properties of the resulting materials. For instance, it is utilized in the formulation of specialty polymers to improve characteristics such as flexibility and thermal stability, which are critical for the production of advanced materials. chemimpex.com The presence of the morpholine (B109124) group can also influence the solubility and reactivity of the compound, making it a useful intermediate in the synthesis of a variety of specialty chemicals. chemimpex.comchemimpex.com

The bifunctional nature of this compound, possessing both a primary aromatic amine and a tertiary amine within the morpholine ring, allows it to participate in various polymerization reactions. This includes its use in creating advanced polymers and coatings with improved mechanical properties and chemical resistance, essential for producing durable materials. chemimpex.com The compound's ability to be integrated into polymer backbones or used as a modifying agent makes it a key component in the development of high-performance materials.

In a specific application, a derivative, 4-(2-aminoethyl)aniline, was employed as a pseudo-template in the synthesis of molecularly imprinted polymers. nih.gov This process, using methacrylic acid as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a cross-linker, resulted in a polymer matrix with a high binding specificity for dopamine. nih.gov This highlights the role of aniline (B41778) derivatives in creating highly selective materials for specialized applications.

Dye and Pigment Synthesis

Aniline and its derivatives have historically been fundamental to the synthetic dye industry. wikipedia.org The primary aromatic amine group in this compound makes it a suitable diazo component in the synthesis of azo dyes. jchemrev.com Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (N=N), which forms the chromophore. scispace.com

The general synthesis of azo dyes involves a two-step process: diazotization and azo coupling. jchemrev.combiotechjournal.in In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (often generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. biotechjournal.in This relatively unstable diazonium salt then acts as an electrophile in the second step, reacting with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aromatic amine, to form the final azo dye. jchemrev.combiotechjournal.in The specific color of the resulting dye is determined by the extended conjugated system of the final molecule. jchemrev.com

While direct synthesis examples for dyes specifically using this compound are not detailed in the provided search results, the fundamental chemistry of aniline derivatives in azo dye formation is well-established. jchemrev.comscispace.comimrpress.com For instance, the synthesis of Allura Red AC involves coupling diazotized cresidine-p-sulfonic acid with Schaeffer's salt. scconline.org Similarly, the preparation of C.I. Pigment Red 188 involves the diazotization of an aniline derivative and subsequent coupling. google.com The presence of the morpholino group in this compound could potentially influence the properties of the resulting dye, such as its solubility and fastness.

Agrochemical Development

The versatility of this compound extends to the field of agrochemical development. chemimpex.comchemimpex.com Its structural features make it a useful intermediate in the synthesis of more complex molecules with potential biological activity. The morpholine ring, in particular, can enhance the solubility and bioavailability of a compound, which are desirable properties for agrochemicals. chemimpex.com

While specific examples of agrochemicals derived from this compound are not explicitly detailed in the search results, the compound's utility as a building block in the synthesis of various specialty chemicals, including agrochemicals, is noted. chemimpex.com The development of new agrochemicals often involves the synthesis and screening of a large number of compounds, and versatile intermediates like this compound are valuable in this process.

Corrosion Inhibition Studies

The application of organic compounds as corrosion inhibitors for metals is a significant area of research in industrial chemistry. Compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective due to their ability to adsorb onto metal surfaces. arabjchem.org this compound, with its nitrogen and oxygen atoms and an aniline ring, fits this profile and has been investigated for its corrosion inhibition properties.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. benthamopen.com This adsorption can occur through physical (electrostatic) interactions or chemical bonding (chemisorption). orientjchem.org

For aniline and its derivatives, the adsorption process is influenced by several factors, including the nature of the metal surface, the composition of the corrosive medium, and the electronic properties of the inhibitor molecule. benthamopen.commdpi.com The π-electrons of the aromatic ring and the lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine group in this compound can interact with the vacant d-orbitals of the metal, facilitating adsorption. arabjchem.org

Studies on similar compounds have shown that the adsorption process often follows established adsorption isotherms, such as the Langmuir or Freundlich isotherms. bohrium.comijcce.ac.irajchem-b.com The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. ijcce.ac.irajchem-b.com For example, a study on a Schiff base of aniline and salicylaldehyde (B1680747) found that its adsorption on mild steel followed the Freundlich adsorption isotherm. ajchem-b.com Another study on compounds containing a morpholine moiety reported that their adsorption on a C-steel electrode followed the Langmuir adsorption isotherm, indicating monolayer adsorption. bohrium.com The determination of which isotherm best fits the experimental data provides insight into the nature of the inhibitor's interaction with the metal surface.

Experimental and Theoretical Corrosion Inhibition Studies

Both experimental and theoretical methods are employed to evaluate the effectiveness of corrosion inhibitors. Experimental techniques commonly used include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). arabjchem.orgbohrium.comijcce.ac.ir

Weight loss studies involve exposing a metal coupon to a corrosive environment with and without the inhibitor and measuring the difference in weight over time. ijcce.ac.irajchem-b.com Potentiodynamic polarization studies provide information on the kinetics of the corrosion process and can indicate whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). bohrium.combohrium.com EIS is used to study the properties of the protective film formed by the inhibitor and the charge transfer resistance at the metal-solution interface. arabjchem.orgbohrium.com

Theoretical studies, often employing quantum chemical calculations based on Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitor with its inhibition efficiency. ajchem-b.combohrium.com These calculations can determine parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. ajchem-b.com A higher EHOMO value generally indicates a greater ability of the molecule to donate electrons to the metal surface, leading to better adsorption and inhibition. A lower ELUMO suggests a greater ability to accept electrons from the metal.